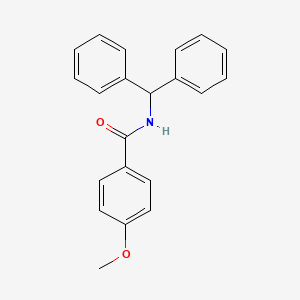
Benzamide, N-(diphenylmethyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(diphenylmethyl)-4-methoxy- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a diphenylmethyl and a methoxy group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-(diphenylmethyl)-4-methoxy-, can be achieved through several methods. One common approach is the direct condensation of carboxylic acids and amines in the presence of catalysts. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green method for the preparation of benzamides . Another method involves the electrochemical synthesis and amidation of benzoin, starting from benzaldehyde, which can be carried out under mild conditions in an electrolysis cell .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves large-scale reactions using high-temperature conditions and efficient catalysts to ensure high yields and purity. The use of ultrasonic irradiation and electrochemical methods can also be scaled up for industrial applications, providing eco-friendly and efficient alternatives to traditional synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(diphenylmethyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of benzamide derivatives include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may involve the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from the reactions of Benzamide, N-(diphenylmethyl)-4-methoxy- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(diphenylmethyl)-4-methoxy- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzamide, N-(diphenylmethyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and cancer progression . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzamide, N-(diphenylmethyl)-4-methoxy- can be compared with other similar compounds, such as:
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide
These compounds share a common benzamide core structure but differ in the substituents attached to the nitrogen atom. The unique combination of the diphenylmethyl and methoxy groups in Benzamide, N-(diphenylmethyl)-4-methoxy- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
69790-46-1 |
|---|---|
Molekularformel |
C21H19NO2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
N-benzhydryl-4-methoxybenzamide |
InChI |
InChI=1S/C21H19NO2/c1-24-19-14-12-18(13-15-19)21(23)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,22,23) |
InChI-Schlüssel |
VVSQSYUVRAXAPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


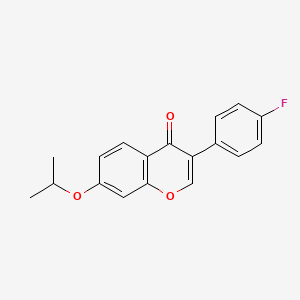

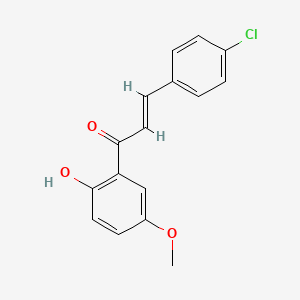
![2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11989144.png)
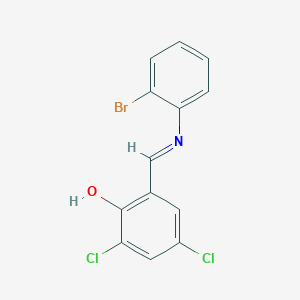
![[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile](/img/structure/B11989153.png)

![4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B11989160.png)
![2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11989174.png)
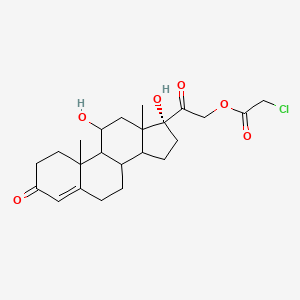
![2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide](/img/structure/B11989181.png)

![N-[1-(hydroxymethyl)propyl]-2-methylbenzamide](/img/structure/B11989192.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B11989199.png)
